Abd110: A Technical Guide to the PROTAC-mediated Degradation of ATR Kinase
Abd110: A Technical Guide to the PROTAC-mediated Degradation of ATR Kinase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abd110 is a first-in-class, lenalidomide-based Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR).[1][2][3] By hijacking the cell's natural protein disposal machinery, Abd110 offers a novel therapeutic strategy against cancers reliant on the ATR signaling pathway for survival. This document provides a comprehensive technical overview of Abd110, including its mechanism of action, quantitative performance data, and detailed experimental protocols for its characterization.
Core Concept and Mechanism of Action
Abd110 is a heterobifunctional molecule composed of a ligand that binds to the ATR kinase, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] This tripartite complex formation facilitates the polyubiquitination of ATR, marking it for degradation by the 26S proteasome.[1] The degradation of ATR abrogates its function in the DDR pathway, leading to DNA replication catastrophe and apoptosis in cancer cells.[2][3] Notably, Abd110 is derived from the ATR inhibitor VE-821.[2][3]
Signaling Pathway
The signaling pathway of Abd110-mediated ATR degradation is a prime example of targeted protein degradation. The key steps are:
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Binding: Abd110 simultaneously binds to the ATR kinase and the CRBN E3 ubiquitin ligase.
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Ternary Complex Formation: The binding of Abd110 to both proteins results in the formation of a stable ternary complex.
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Ubiquitination: Within the ternary complex, CRBN facilitates the transfer of ubiquitin molecules to ATR.
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Proteasomal Degradation: The polyubiquitinated ATR is recognized and degraded by the proteasome.
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Replication Stress: The loss of ATR function leads to unresolved DNA replication stress, DNA damage, and ultimately, apoptosis.
Caption: Abd110-mediated ATR degradation pathway.
Quantitative Data
The efficacy of Abd110 has been demonstrated in various cancer cell lines. The following tables summarize the key quantitative data from published studies.
Table 1: ATR Degradation in Cancer Cell Lines
| Cell Line | Cancer Type | Abd110 Concentration (µM) | Incubation Time (h) | ATR Reduction (%) | Reference |
| MIA PaCa-2 | Pancreatic Cancer | 0.5 - 2 | 24 | ~60 | [1] |
| MV-4-11 | Acute Myeloid Leukemia | 1 | Not Specified | 80-90 | [4] |
| Leukemic Patient Cells | ALL, AML, MPN | 1 | 24 | 70-90 |
Table 2: Selectivity Profile of Abd110
| Kinase | Effect of Abd110 | Reference |
| ATR | Degraded | [1] |
| p-ATR | Decreased | [5] |
| ATM | Not Affected | [1] |
| DNA-PKcs | Not Affected | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize Abd110.
Cell Culture and Treatment
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Cell Lines: MIA PaCa-2 (pancreatic cancer), MOLT-4 (acute lymphoblastic leukemia), and primary leukemic cells.
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Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
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Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
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Abd110 Treatment: Abd110 is dissolved in DMSO to prepare a stock solution. The final concentration of DMSO in the culture medium should be less than 0.1%. Cells are treated with the indicated concentrations of Abd110 for the specified durations.
Western Blotting for ATR Degradation
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Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
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SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
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Antibody Incubation: The membrane is blocked with 5% non-fat milk in TBST and incubated with primary antibodies against ATR, p-ATR, ATM, DNA-PKcs, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Subsequently, the membrane is incubated with HRP-conjugated secondary antibodies.
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Detection: The signal is detected using an enhanced chemiluminescence (ECL) detection system.
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Quantification: Densitometry analysis is performed using ImageJ or similar software to quantify the protein band intensities.
Immunofluorescence for DNA Damage (γH2AX Foci)
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Cell Seeding: Cells are seeded on coverslips in a 24-well plate.
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Treatment: Cells are treated with Abd110 and/or a DNA damaging agent (e.g., hydroxyurea).
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Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.25% Triton X-100.
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Staining: Cells are incubated with a primary antibody against γH2AX followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.
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Imaging: Images are acquired using a fluorescence microscope.
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Analysis: The number and intensity of γH2AX foci per nucleus are quantified.
Experimental Workflow Diagram
Caption: General workflow for in vitro characterization of Abd110.
Conclusion
Abd110 represents a promising new approach to cancer therapy by targeting ATR for degradation. Its high potency and selectivity, as demonstrated in preclinical studies, warrant further investigation. The technical information and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance the field of targeted protein degradation.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Pharmacological degradation of ATR induces antiproliferative DNA replication stress in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological degradation of ATR induces antiproliferative DNA replication stress in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
